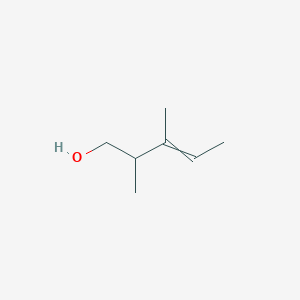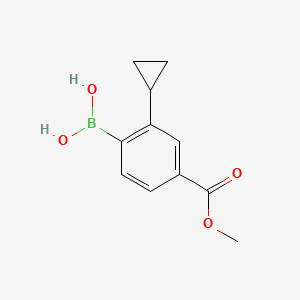
4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-trifluoromethyl-phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-trifluoromethyl-phenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The final product is typically isolated and purified using industrial-scale crystallization or distillation methods.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfanyl group can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)phenol
- Trifluoromethyl phenyl sulfone
Uniqueness
4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride is unique due to the presence of both the trifluoromethyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule can result in enhanced stability, reactivity, and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15ClF3NS |
|---|---|
Peso molecular |
297.77 g/mol |
Nombre IUPAC |
4-[2-(trifluoromethyl)phenyl]sulfanylpiperidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NS.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H |
Clave InChI |
PTYSBGOBFBVYLO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1SC2=CC=CC=C2C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)

![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)



![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)


![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)
